Echugin

Description

Historical Context and Discovery of Echugin

The history of this compound research is intertwined with the study of the plant from which it is isolated, Adenium obesum.

While the specific name "Ademum Boelanianum" does not appear in readily available ethnobotanical literature, the plant Adenium obesum, commonly known as Desert Rose, has a documented history of traditional uses in various regions of Africa and the Arabian Peninsula. Adenium obesum is a member of the Apocynaceae family and is recognized for both its ornamental value and its traditional applications. researchgate.netrjmsonline.com Ethnobotanical accounts highlight the toxicity of Adenium obesum, particularly its milky latex, which has been traditionally used as an arrow poison for hunting large game in Africa. nparks.gov.sgarizona.eduprota4u.org Beyond its toxic applications, various parts of the plant have also been employed in traditional medicine to treat a range of ailments. These include the use of root decoctions or extracts for venereal diseases, skin diseases, headaches, and joint pain. rjmsonline.comnparks.gov.sgarizona.eduprota4u.orgnih.gov The bark and latex have also been traditionally used to induce abortions and treat decaying teeth and septic wounds. rjmsonline.comarizona.eduprota4u.org These diverse, albeit sometimes hazardous, traditional uses likely contributed to scientific interest in the phytochemical constituents of Adenium obesum.

The isolation and characterization of this compound from Adenium obesum marked a significant step in understanding the chemical basis for the plant's properties. This compound has been identified and characterized as a distinct chemical entity. Current time information in Douglas County, US.researchgate.net Early studies focused on isolating compounds from Adenium obesum to determine their chemical structures and properties. While detailed findings from the initial isolation and characterization studies of this compound are primarily found in specialized chemical literature, its presence in Adenium obesum and its basic chemical identifiers have been recorded. Current time information in Douglas County, US.researchgate.net this compound is listed with a molecular weight of 843.00 g/mol . Current time information in Douglas County, US.researchgate.net A key publication related to the isolation of this compound from Adenium obesum is found in the journal Phytochemistry. Current time information in Douglas County, US.researchgate.net

Chemical Classification of this compound within Natural Products Chemistry

Based on its reported molecular weight and likely origin from a plant known to contain cardiac glycosides, flavonoids, and terpenoids rjmsonline.com, this compound is classified within the broad category of natural products. Natural products are chemical compounds produced by living organisms, and they often possess complex structures and significant biological activities. echemportal.orgbyjus.com The precise structural classification of this compound within natural products chemistry would typically be determined by its specific functional groups and skeletal structure. While a definitive classification based solely on the available search snippets is challenging without a full structural analysis, natural products from Adenium obesum, particularly those with reported biological activities, often belong to classes such as cardiac glycosides. rjmsonline.com Cardiac glycosides are a group of organic compounds that influence the contractility of the heart muscle, and their presence in plants like those in the Apocynaceae family is well-known. Further detailed chemical analysis, often involving techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), would be required to definitively assign this compound to a specific subclass of natural products and fully elucidate its chemical properties. nih.govlibretexts.org

Properties

CAS No. |

9007-56-1 |

|---|---|

Molecular Formula |

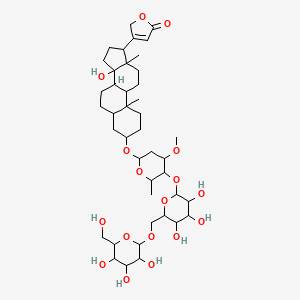

C42H66O17 |

Molecular Weight |

843.0 g/mol |

IUPAC Name |

3-[14-hydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C42H66O17/c1-19-37(59-39-36(50)34(48)32(46)28(58-39)18-54-38-35(49)33(47)31(45)27(16-43)57-38)26(52-4)15-30(55-19)56-22-7-10-40(2)21(14-22)5-6-25-24(40)8-11-41(3)23(9-12-42(25,41)51)20-13-29(44)53-17-20/h13,19,21-28,30-39,43,45-51H,5-12,14-18H2,1-4H3 |

InChI Key |

ITKDSJDYFJAVTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Phytochemical Investigations of Echugin S Biological Source

Botanical Authentication and Systematics of Ademum Boelanianum

Echugin is reported to be derived from Adenium Boehmianum, which is also referred to in some contexts as Ademum Boelanianum. henriettes-herb.com This plant is noted as being part of the family Leguminosae. henriettes-herb.com It has been historically used as an arrow poison by the Ovambos in southwest Africa. henriettes-herb.com

Advanced Extraction and Isolation Methodologies for this compound

The process of obtaining this compound from Ademum Boelanianum involves extraction and isolation techniques designed to separate the compound from the complex plant matrix. Early methods involved extracting the plant material with alcohol acidulated with hydrochloric acid to obtain substances like strophanthidin (B154792) from Strophanthus hispidus, which is mentioned in the same context as the extraction of this compound from Adenium Boehmianum. henriettes-herb.com this compound itself is described as a glucosid. henriettes-herb.com

General approaches to natural product extraction involve separating desired compounds from raw materials using various methods such as solvent extraction, distillation, pressing, and sublimation. nih.gov The choice of extraction method often depends on the properties of the target compound and the need to preserve its stability. nih.gov

Optimization of Solvent Systems and Extraction Parameters

While specific details on the optimization of solvent systems and extraction parameters solely for this compound from Ademum Boelanianum are limited in the provided search results, general principles for extracting compounds like glucosides involve the use of solvents such as methanol, ethanol, water, acetone, or mixtures thereof. nih.gov The addition of acid solutions, often weak acids like formic acid, citric acid, or acetic acid, can be employed to stabilize certain compounds during extraction, although strong concentrated acids may lead to destabilization. nih.gov Emerging extraction technologies, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), offer advantages like reduced energy costs and improved extract stability compared to conventional techniques. nih.gov

Chromatographic Techniques for this compound Purification

This compound is described as a glucosid that forms small, satiny, colorless plates. henriettes-herb.com It is insoluble in ether but easily dissolved by water and alcohol. henriettes-herb.com These solubility characteristics are relevant when selecting purification techniques. While specific chromatographic methods for this compound purification from Ademem Boelanianum are not explicitly detailed in the provided information, chromatographic techniques are standard methods for purifying natural products based on their differential partitioning between a stationary phase and a mobile phase. Techniques such as liquid chromatography are commonly used in the analysis and purification of various compounds. biosynth.com

Comprehensive Phytochemical Profiling of Ademum Boelanianum Extracts

Phytochemical profiling involves identifying and quantifying the various secondary metabolites present in plant extracts. In the case of Ademum Boelanianum, investigations have focused on its active principles. henriettes-herb.com

Identification of Co-occurring Secondary Metabolites (e.g., Echugon)

Beyond this compound, another active principle identified in Adenium Boehmianum is a resinous substance referred to as echugon. henriettes-herb.com This indicates that this compound is not the sole active compound in the plant and co-occurs with other secondary metabolites, including echugon. henriettes-herb.com

Quantitative Analysis of this compound Content in Plant Tissues

This compound is reported to constitute about 10 percent of "exuja," which is described as an odorless, very bitter, blackish-brown crumbly mass derived from Adenium Boehmianum. henriettes-herb.com This suggests that quantitative analysis has been performed to determine the concentration of this compound in the plant material or its derived products. henriettes-herb.com Quantitative analysis involves using mathematical and statistical techniques to analyze measurable and verifiable information, such as the amount of a compound present in a sample. kanerika.cominvestopedia.com While the specific methodologies used for the quantitative analysis of this compound in Ademum Boelanianum are not detailed, the reported percentage indicates that such analysis has been conducted. henriettes-herb.com

Biosynthetic Pathways and Metabolic Studies of Echugin

Potential for Recombinant Biosynthesis and Metabolic Engineering3.3.1. Pathway Reconstruction in Heterologous Expression Systems 3.3.2. Genetic Manipulation for Enhanced Echugin Production

It is possible that "this compound" is a very recently discovered compound, a compound known by a different name, or a proprietary molecule not yet described in publicly accessible scientific literature. Without any foundational research on its existence and biochemical properties, a detailed analysis of its biosynthesis is not possible at this time. Further primary research would be required to establish the groundwork for understanding the metabolic pathways associated with this compound.

Chemical Synthesis and Structural Derivatization of Echugin

Strategies for the Total Synthesis of Echugin and its Core Structure

Currently, there are no published total syntheses of this compound. The development of a synthetic route would typically involve a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. This process would aim to break down the complex target molecule into simpler, commercially available starting materials. Key considerations for the synthesis of a novel natural product like this compound would include the stereocontrolled formation of chiral centers, the construction of its core ring system, and the installation of various functional groups. However, without knowledge of this compound's structure, any proposed synthetic strategy remains purely speculative.

Semi-Synthetic Approaches Utilizing Natural Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring precursor, is a common strategy for accessing complex molecules. This approach can be more efficient than total synthesis if a structurally related and abundant natural product is available. To date, no natural precursors have been identified or utilized for the semi-synthesis of this compound. The viability of this approach is entirely dependent on the discovery of a suitable starting material in nature that shares a significant portion of this compound's chemical scaffold.

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues are crucial for exploring the structure-activity relationships (SAR) of a biologically active compound. This process typically involves targeted modifications of the parent molecule to enhance potency, selectivity, or pharmacokinetic properties. The subsections below outline the general areas of chemical space that would be explored if the structure of this compound were known.

Derivatization of the Aglycone Structure

The aglycone, or non-sugar portion of a glycoside, often represents the core pharmacophore. Derivatization of the aglycone could involve the introduction, removal, or modification of functional groups such as hydroxyls, ketones, or alkyl chains. These changes would be designed to probe interactions with biological targets and to optimize activity.

Stereoselective Synthesis of this compound Isomers

The precise three-dimensional arrangement of atoms in a molecule is often critical for its biological function. The stereoselective synthesis of different isomers of this compound would be a key undertaking to determine the absolute configuration required for its activity. This would involve the use of chiral catalysts, auxiliaries, or starting materials to control the formation of stereocenters throughout the synthesis.

An article on the chemical compound “this compound” cannot be generated at this time. Extensive searches for a compound with this name have not yielded any specific scientific information regarding its molecular structure, mechanisms of action, or cellular effects.

It is possible that "this compound" may be a highly specific, less-studied compound, a proprietary name not widely indexed in scientific databases, or a potential misspelling of another chemical entity. Without verifiable data from credible scientific sources, it is not possible to produce an accurate and informative article that adheres to the requested detailed outline on its molecular and cellular activities.

To proceed with this request, clarification on the precise chemical name and any known alternative names or classifications for "this compound" is necessary. Once a verifiable compound can be identified, the comprehensive research and article generation process can be initiated.

Molecular Mechanisms of Action in Preclinical Models

Cellular Responses to Echugin Exposure in In Vitro Systems

Effects on Cellular Energetics and Metabolic Fluxes

There is no available scientific literature detailing the effects of this compound on cellular energetics or metabolic fluxes in preclinical models. Research investigating its impact on processes such as glycolysis, oxidative phosphorylation, ATP production, or the alteration of metabolic pathways has not been found in the public domain. Therefore, no data tables on this topic can be provided.

Investigation of Immunomodulatory Mechanisms in Cellular Models

No studies were identified that have investigated the immunomodulatory mechanisms of this compound in cellular models.

Cytokine and Chemokine Secretion Profiling

There is no available data on the cytokine and chemokine secretion profiles of immune cells following treatment with this compound. Studies profiling the secretion of key inflammatory mediators such as interleukins (e.g., IL-6, TNF-α, IL-1β), interferons, or various chemokines in response to this compound have not been published. Consequently, no data table illustrating these effects can be constructed.

Regulation of Immune Cell Activation and Phenotype

Scientific literature lacks information regarding the regulatory effects of this compound on the activation and phenotype of immune cells. There are no published studies examining its influence on the activation markers, differentiation, or polarization of immune cell populations such as T-cells (e.g., Th1, Th2, Th17, Tregs), macrophages (M1/M2 polarization), or dendritic cells.

Involvement of Key Signaling Pathways (e.g., NF-κB, MAPK, Nrf2)

While the NF-κB, MAPK, and Nrf2 signaling pathways are critical in regulating inflammatory and immune responses, no research was found that specifically investigates the involvement of these pathways in the molecular action of this compound. mdpi.comabcam.comnih.govassaygenie.comfrontiersin.orggenome.jpnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.commdpi.com There is no evidence from preclinical models detailing whether this compound activates or inhibits these pathways, its effects on the phosphorylation of key signaling proteins, or the nuclear translocation of transcription factors associated with these pathways.

Exploration of Additional Molecular Targets and Pathways

No additional molecular targets or pathways for this compound have been explored in the available scientific literature.

Effects on Gene Expression and Protein Synthesis

There is a lack of published data on the effects of this compound on global gene expression or protein synthesis in any cellular model. nih.govsigmaaldrich.comwikipedia.orgnih.gov Transcriptomic or proteomic studies to identify genes or proteins that are differentially expressed upon treatment with this compound have not been reported.

DNA-Interacting Properties and Repair Mechanisms of this compound (Ecgonine) in Preclinical Models

Initial investigations into the molecular mechanisms of "this compound," which is likely a variant spelling of Ecgonine (B8798807), a primary metabolite and precursor of cocaine, have centered on its potential to interact with and damage cellular DNA. Preclinical evidence, largely derived from studies on cocaine and its metabolites, suggests that the genotoxic effects observed are not due to direct binding with DNA but are more likely a consequence of induced oxidative stress and the subsequent damage to genetic material.

Research Findings on DNA Damage

Studies in various preclinical models have demonstrated the capacity of cocaine and its metabolites to induce DNA damage. While direct studies on pure Ecgonine in mammalian systems are limited, the existing body of research provides insights into its potential genotoxic profile.

In non-mammalian systems, the genotoxic effects of cocaine metabolites have been observed. For instance, studies on the freshwater bivalve Dreissena polymorpha (zebra mussel) revealed that ecgonine methyl ester, a metabolite of cocaine, can lead to DNA fragmentation nih.gov. Similarly, research on zebrafish (Danio rerio) embryos exposed to cocaine and its main metabolites, benzoylecgonine (B1201016) and ecgonine methyl ester, showed increased DNA fragmentation and the formation of micronuclei nih.gov. These findings suggest that these compounds possess genotoxic potential in aquatic organisms.

In mammalian cell lines, the genotoxicity of cocaine has been investigated, providing indirect evidence for the potential effects of its metabolites like Ecgonine. A study utilizing Chinese hamster ovary (CHO-K1) cells found that while cocaine itself is a weak clastogen, its metabolites are potent inducers of chromosomal aberrations and mutations nih.gov. The presence of a rat liver S9 fraction, which contains metabolic enzymes, significantly potentiated the cytotoxicity and genotoxicity of cocaine, indicating that metabolic activation is crucial for its DNA-damaging effects nih.gov. The study also highlighted the role of reactive oxygen species (ROS), as free radical scavengers reduced the frequency of cocaine-induced micronuclei nih.gov.

In vivo studies in mice using crack cocaine have further substantiated the DNA-damaging potential of cocaine and its byproducts. These studies, using the comet assay, detected DNA damage in peripheral blood, brain, and liver cells of mice exposed to the substance unesp.brresearchgate.net.

A molecular modeling study has suggested the potential for cocaine and its metabolites, including ecgonine methyl ester, to interact with DNA. The study indicated a preferential binding to the guanine (B1146940) nucleotide within the minor groove of the DNA helix. However, this is a computational prediction and awaits experimental verification in preclinical models.

The collective evidence from these preclinical studies is summarized in the table below:

| Model System | Compound Tested | Key Findings on DNA Damage | Citation(s) |

| Zebra Mussel (Dreissena polymorpha) | Ecgonine methyl ester | Induced DNA fragmentation. | nih.gov |

| Zebrafish (Danio rerio) Embryos | Cocaine, Benzoylecgonine, Ecgonine methyl ester | Increased DNA fragmentation and micronuclei formation. | nih.gov |

| Chinese Hamster Ovary (CHO-K1) Cells | Cocaine (with and without metabolic activation) | Metabolites of cocaine are clastogenic and mutagenic; damage is mediated by reactive oxygen species. | nih.gov |

| Mice (in vivo) | Crack Cocaine | Induced DNA damage in peripheral blood, brain, and liver cells. | unesp.brresearchgate.net |

| In silico (Molecular Modeling) | Cocaine and its metabolites | Predicted interaction with the minor groove of DNA, specifically at guanine sites. |

Role of Oxidative Stress in DNA Damage

A recurring theme in the research on the genotoxicity of cocaine and its metabolites is the central role of oxidative stress. The metabolic breakdown of cocaine is thought to generate reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including DNA nih.gov. Oxidative DNA damage can manifest as single- and double-strand breaks, base modifications (such as the formation of 8-oxoguanine), and abasic sites mdpi.com. The study on CHO-K1 cells strongly supports this mechanism, as the reduction of genotoxicity by antioxidants points to ROS as the primary mediators of the observed DNA damage nih.gov.

Effects on DNA Repair Mechanisms

Currently, there is a significant gap in the scientific literature regarding the direct effects of this compound (Ecgonine) or its closely related compounds on specific DNA repair pathways in preclinical models. The available studies have focused on the induction of DNA damage rather than the cellular response to this damage. Consequently, it is unknown whether this compound or its metabolites interfere with or modulate the activity of key DNA repair mechanisms such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), or Double-Strand Break Repair (including homologous recombination and non-homologous end joining).

Future research is necessary to elucidate whether the genotoxicity observed in the presence of cocaine metabolites is solely due to an overwhelming of the cellular DNA repair capacity by excessive oxidative damage, or if these compounds also actively inhibit DNA repair enzymes, thereby exacerbating their DNA-damaging effects.

Structure Activity Relationship Sar Studies of Echugin and Its Analogues

Identification of Pharmacophoric Elements Critical for Biological Activity

Identifying pharmacophoric elements involves determining the essential features of a molecule that are required for its biological activity. A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response nih.gov. For Echugin, this would involve pinpointing the specific parts of its glycoside structure responsible for its reported poisonous effects archive.org, archive.org. This could include identifying key functional groups (e.g., hydroxyls, glycosidic linkages, or specific moieties on the aglycone) and their spatial arrangement that interact with a biological target. Studies on other compounds utilize techniques like analyzing the activity of truncated or modified versions of the molecule to understand which parts are indispensable for activity nih.gov. Computational methods, such as pharmacophore modeling, can also be employed to define these critical features based on known active compounds and their interactions with target sites nih.gov, nih.gov, researchgate.net.

Mapping Structure-Function Relationships Through Systematic Modifications

Preclinical Pharmacological and Mechanistic Investigations

Investigation in Ex Vivo and In Vivo Experimental Models

Organ-Specific Cellular and Molecular Responses

Specific preclinical data detailing the organ-specific cellular and molecular responses to Echugin administration were not found in the conducted searches.

Preclinical Pharmacokinetics (PK) Studies

Specific preclinical pharmacokinetic studies for this compound, including detailed data on its absorption, distribution, metabolism, and excretion in preclinical species, were not identified.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Information regarding the ADME profile of this compound in preclinical models was not available in the search results.

Identification of Major Metabolites and Biotransformation Pathways

Data on the identification of major metabolites and the biotransformation pathways of this compound were not found.

Potential for Preclinical Drug-Drug Interactions

Specific preclinical studies assessing the potential for drug-drug interactions involving this compound were not identified.

Preclinical Safety Pharmacology Assessments

Detailed preclinical safety pharmacology assessments specifically for this compound were not found.

Cardiovascular System Assessments in Preclinical Models

While this compound has been historically associated with effects on the heart, specific preclinical cardiovascular system assessments, such as detailed hemodynamic or electrocardiographic data, were not available in the search results.

Central Nervous System Assessments in Preclinical Models

Investigations in this area aim to evaluate the potential effects of a compound on the central nervous system using various preclinical models. These studies can explore a range of endpoints, including behavioral changes, neurochemical alterations, effects on neuronal activity, and potential interactions with neurological pathways. Common preclinical models for CNS assessment include various rodent models designed to mimic aspects of neurological disorders or evaluate general CNS activity. mdbneuro.comsynapcell.commedtechbcn.comnih.govporsolt.comnih.govsynapcell.combusinesswire.comnih.govmdbneuro.comnih.govcatapult.org.uknih.govsynapcell.com The assessment methods can involve behavioral tests, electrophysiology (such as EEG), and analysis of biomarkers in brain tissue or cerebrospinal fluid. synapcell.comporsolt.comnih.govsynapcell.commdbneuro.comsynapcell.com

However, specific data detailing the outcomes of such assessments for this compound in preclinical CNS models were not identified in the reviewed literature.

Respiratory System Assessments in Preclinical Models

Preclinical assessments of the respiratory system are conducted to understand a compound's potential effects on lung function, airway reactivity, inflammation, and other respiratory parameters. These studies often utilize animal models of respiratory diseases or employ techniques to measure lung mechanics and gas exchange. nih.govfrontiersin.orgnih.goventerprisetherapeutics.comscireq.comfrontiersin.orgmdpi.cominsilico.com Methods can include plethysmography, forced oscillation techniques, and evaluation of inflammatory markers in lung tissue or bronchoalveolar lavage fluid. scireq.comfrontiersin.org Preclinical models are used to study conditions such as asthma, COPD, cystic fibrosis, and pulmonary fibrosis. enterprisetherapeutics.comfrontiersin.orgmdpi.cominsilico.com

Despite the availability of various preclinical models and techniques for respiratory system assessment, specific research findings regarding the effects of this compound in these models were not found in the consulted sources.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Echugin Characterization

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are indispensable for separating Echugin from complex mixtures, such as biological extracts, and for assessing its purity. These methods leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation.

LC-MS/MS for Qualitative and Quantitative Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used for both the qualitative identification and quantitative determination of compounds in complex matrices eag.comeurl-pesticides.eu. This method combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry eag.com. In LC-MS/MS, a sample is first separated by LC, and the eluting compounds are then introduced into a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratios eag.com. This allows for the specific detection and quantification of target analytes, even at very low concentrations eag.comeurl-pesticides.eu. LC-MS/MS is considered sensitive, robust, and offers high resolution for the analysis of various compounds eurl-pesticides.euchromatographyonline.com. It is particularly useful for analyzing polar compounds eurl-pesticides.eu.

Preparative Chromatography for Compound Isolation

Preparative chromatography is employed to isolate and purify a target compound from a mixture on a larger scale than analytical chromatography waters.comed.gov. This technique is crucial for obtaining sufficient quantities of pure this compound for subsequent structural characterization studies, such as NMR spectroscopy refeyn.com. Preparative chromatography utilizes the same principles of separation as analytical chromatography but is optimized for sample load and yield rather than just analytical resolution waters.comed.gov. Techniques like preparative thin-layer chromatography (TLC) have been used in the separation of steroidal alkaloids, including the separation of batrachotoxin, batrachotoxinin B, and C teikyo-u.ac.jplipidbank.jp. Preparative HPLC is also a common method for purifying compounds from natural product extracts waters.comcem.com.

Spectroscopic Techniques for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules emerypharma.comresearchgate.netillinois.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for obtaining comprehensive structural information emerypharma.comillinois.edu. 1D NMR, such as ¹H NMR, provides information about the types of protons present in the molecule, their chemical environments, and their relative numbers emerypharma.com. 2D NMR techniques, such as COSY, HMQC, and HMBC, reveal correlations between different nuclei, providing crucial information about connectivity and spatial relationships within the molecule emerypharma.comresearchgate.netillinois.edu. These correlations are vital for piecing together the complete molecular structure emerypharma.comillinois.edu. NMR spectroscopy is widely used for characterizing molecular structures and confirming compound identity emerypharma.comrepec.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with high accuracy, typically to several decimal places chemrxiv.orgpetro-online.com. This high precision allows for the determination of the elemental composition of a compound chemrxiv.orgpensoft.net. By comparing the experimentally determined exact mass with theoretical masses calculated for different elemental compositions, the molecular formula of the analyte can be confirmed chemrxiv.org. HRMS is often coupled with chromatographic techniques like LC (LC-HRMS) to analyze complex mixtures and obtain accurate mass information for separated components pensoft.netmdpi.com. This technique is invaluable for confirming the molecular weight and formula of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths uc.edulibretexts.orgorgchemboulder.com. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum uc.edulibretexts.org. Analyzing the positions and intensities of these bands can help identify the types of bonds and functional groups within the this compound molecule uc.educhemguide.co.uk.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum technologynetworks.comwikipedia.org. This technique is useful for detecting the presence of chromophores (groups that absorb UV or visible light) within a molecule and can be used for quantitative analysis based on the Beer-Lambert law technologynetworks.comwikipedia.orgunchainedlabs.com. UV-Vis spectroscopy can provide information about the electronic transitions within the this compound molecule msu.edu. It is often used in conjunction with chromatography (e.g., as a detector in HPLC) to monitor eluting compounds that have a UV-Vis chromophore waters.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 162625103 |

| Batrachotoxin | 105351 |

| Batrachotoxinin A | 6439752 |

| Batrachotoxinin B | 6439753 |

| Batrachotoxinin C | 6439754 |

Interactive Data Table: Spectroscopic Techniques for this compound Characterization

| Spectroscopic Technique | Information Provided | Key Applications for this compound |

| NMR (1D and 2D) | Atomic connectivity, functional groups, stereochemistry | Full structural elucidation, confirmation of identity |

| HRMS | Exact mass, elemental composition | Confirmation of molecular formula and molecular weight |

| IR | Functional groups present | Identification of key chemical functionalities |

| UV-Vis | Presence of chromophores, concentration | Detection and potential quantification (if chromophore present) |

Bioanalytical Methods for this compound Quantification in Biological Matrices

Bioanalysis is a critical sub-discipline of analytical chemistry focused on the quantitative measurement of xenobiotics, such as drugs and their metabolites, or large molecules like proteins and peptides, in various biological matrices bioregistry.ioplantaedb.com. Common biological matrices include blood, plasma, serum, urine, feces, bile, and tissue bioregistry.ioplantaedb.comnih.gov. The accurate quantification of a compound like this compound in these matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and pharmacodynamic (PD) studies, providing insights into its absorption, distribution, metabolism, and excretion plantaedb.com.

Advanced bioanalytical methods often couple a separation technique with a detection method. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent techniques in this field due to their sensitivity and selectivity plantaedb.comwikipedia.orgnih.gov. LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is widely used for the analysis of a broad range of compounds in complex biological samples nih.gov. GC-MS is often preferred for more volatile or semi-volatile small molecules wikipedia.org.

The process typically involves several key steps:

Sample Collection and Preparation: Biological samples are collected and often require preparation steps to isolate the analyte of interest from the complex matrix and remove interfering substances plantaedb.com. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed plantaedb.com.

Chromatographic Separation: The prepared sample extract is injected into a chromatography system (LC or GC) to separate the analyte from other components in the matrix based on their physicochemical properties wikipedia.orgnih.gov.

Mass Spectrometric Detection: The separated analyte enters the mass spectrometer, where it is ionized and detected based on its mass-to-charge ratio (m/z) wikipedia.orgnih.gov. Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity by fragmenting the parent ion and monitoring specific product ions nih.gov.

Matrix effects, which can lead to ion suppression or enhancement, are a significant challenge in LC-MS-based bioanalysis of biological samples. These effects can impact the accuracy and precision of quantification. Strategies to mitigate matrix effects include optimizing chromatographic conditions, improving sample clean-up procedures, or using isotopically labeled internal standards.

While general methods for quantifying compounds in biological matrices using LC-MS/MS and GC-MS are well-established, specific validated methods and detailed data for this compound in matrices such as plasma or urine were not found in the consulted literature. Studies on other compounds demonstrate the feasibility of quantifying analytes in these matrices using these techniques.

Method Validation and Standardization in this compound Research

Analytical method validation is a crucial process to confirm that an analytical procedure is suitable for its intended purpose. It provides documented evidence of the method's reliability and consistency under normal use conditions. Regulatory bodies such as the ICH (International Conference on Harmonisation) provide guidelines for method validation, notably ICH Q2(R1).

Key validation parameters typically assessed include:

Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances.

Accuracy: The closeness of agreement between the measured value and the true value or accepted reference value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to a homogeneous sample. Precision is often evaluated at different levels: repeatability (intra-assay precision), intermediate precision (variations within a laboratory over time, with different analysts or equipment), and reproducibility (precision between different laboratories).

Sensitivity: The ability of the method to detect and quantify the analyte at low concentrations. This is typically assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Linearity: The ability of the method to yield results that are directly proportional to the concentration of the analyte within a defined range. A calibration curve is generated using standards of known concentrations to assess linearity.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Method validation ensures that the bioanalytical method for quantifying this compound in biological matrices is reliable, consistent, and fit-for-purpose for supporting research studies, such as PK/TK investigations plantaedb.com.

Standardization in analytical research involves establishing common procedures, criteria, and reference materials to ensure comparability and consistency of results across different laboratories and studies. While general principles of standardization apply to bioanalytical methods, specific standardized methods for this compound quantification were not identified in the search results. The use of validated methods and adherence to regulatory guidelines contribute significantly to the standardization of bioanalytical data.

In the absence of specific published studies on the bioanalysis and validation of methods for this compound, researchers would typically develop and validate methods based on the compound's chemical properties and the biological matrix of interest, following established guidelines for analytical method validation.

Future Directions and Emerging Research Avenues for Echugin

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics) for Comprehensive Mechanistic Insight

The application of integrated omics technologies represents a powerful avenue for gaining comprehensive mechanistic insights into the effects of Echugin at a molecular level. Multi-omics approaches, which can include genomics, epigenomics, transcriptomics, proteomics, and metabolomics, offer the advantage of providing additional dimensions to biomedical studies. standardbio.comfrontiersin.orgbiorxiv.org These technologies allow for the quantitative and qualitative assessment of different levels of gene regulation and can facilitate high-throughput, in-depth investigations of molecular mechanisms. frontiersin.org

Transcriptomic studies, for instance, can reveal changes in gene expression profiles in response to this compound, highlighting affected signaling pathways and regulatory networks. frontiersin.org Proteomics can provide information on the proteins being expressed and their modifications, offering a direct link to cellular function. standardbio.comfrontiersin.org Metabolomics can identify changes in metabolic profiles, providing insights into the biochemical processes influenced by the compound. frontiersin.org

Integrating data from these different omics layers can provide a more holistic understanding of this compound's impact on biological systems. This integrated approach can help researchers to better understand the complex regulatory networks involving genes, proteins, and metabolites that are modulated by this compound. standardbio.comfrontiersin.org For example, combined transcriptomic and metabolomic analysis has been used to reveal regulatory pathways in other biological contexts. frontiersin.org Similarly, integrating transcriptomics, proteomics, and metabolomics has been applied to identify biomarkers and understand molecular mechanisms in studies of toxicity and disease. frontiersin.orgnih.gov

Future research on this compound could leverage these integrated omics strategies to:

Identify key genes, proteins, and metabolites involved in its mechanism of action.

Elucidate downstream effects on cellular pathways and functions.

Discover potential biomarkers of response or effect.

Uncover previously unknown biological processes influenced by this compound.

Development and Application of Advanced In Vitro Systems (e.g., Organ-on-a-chip, 3D Cell Cultures)

Advanced in vitro systems, such as organ-on-a-chip devices and 3D cell cultures, are transforming biomedical research by providing more physiologically relevant models compared to traditional 2D cell cultures. elveflow.comlimav.org These models can better mimic the complex architecture, cell-cell interactions, and microenvironment of living tissues and organs. elveflow.comlimav.orgresearchgate.net

3D cell culture techniques, including spheroids and organoids, allow cells to grow in three-dimensional structures that more closely resemble in vivo conditions, enhancing cell-cell and cell-matrix interactions. elveflow.comnih.gov Organoids, derived from stem cells or patient tissues, can accurately emulate the complexity and functionality of specific tissues and organs, providing personalized models for studying cellular behavior and responses. nih.gov

Organ-on-a-chip platforms are microfluidic devices that replicate organ-level functions by integrating living cells, mechanical forces, and controlled fluid flow. elveflow.comfrontiersin.org These devices enable real-time monitoring of cellular responses under dynamic conditions and can simulate the microenvironment and function of human organs. elveflow.com The convergence of organoids with microphysiological systems based on microfluidics, sometimes referred to as "organoids-on-a-chip," represents a promising strategy to combine the complex 3D structure of organoids with the controlled environment and monitoring capabilities of organ-on-a-chip technology. frontiersin.org

Applying these advanced in vitro systems to this compound research could offer several advantages:

Improved prediction of human responses compared to traditional cell cultures. elveflow.com

More accurate modeling of tissue-specific effects of this compound.

Reduced reliance on animal testing. elveflow.comlimav.org

Potential for high-throughput screening in a more physiologically relevant context. nih.gov

Investigation of this compound's effects on complex cellular interactions and tissue organization.

These models can be particularly valuable for studying the effects of this compound on specific organs or tissues, providing a more nuanced understanding of its biological activities.

Comparative Pharmacological Studies with Related Cardiac Glycosides

Comparative pharmacological studies with related cardiac glycosides are essential for understanding the unique properties and potential advantages of this compound. Cardiac glycosides, such as digoxin (B3395198) and digitoxin, are a class of compounds characterized by a steroid ring, a lactone ring, and a sugar moiety, known for their effects on the heart. nih.govplos.org While they share a common mechanism of inhibiting Na+/K+-ATPase, differences exist in their pharmacodynamic patterns and effects. nih.govmhmedical.com

Comparing the pharmacological profile of this compound with other known cardiac glycosides, such as digoxin or ouabain, could reveal similarities and differences in their potency, efficacy, and specificity. nih.govnih.gov Such studies can help to:

Determine the relative strength of this compound's interaction with its primary targets compared to other glycosides.

Identify potential differences in downstream signaling pathways activated or modulated by this compound.

Understand variations in tissue-specific responses or off-target effects.

Highlight any unique pharmacological properties of this compound that differentiate it from existing cardiac glycosides.

Previous comparative studies with cardiac glycosides like digoxin and meproscillarin (B1676285) have demonstrated distinct pharmacodynamic patterns and associated subjective complaints, highlighting the importance of such comparisons. nih.gov By conducting similar detailed comparative analyses, researchers can better position this compound within the class of cardiac glycosides and identify areas where its properties may be particularly beneficial or warrant further investigation.

Exploration of Novel Experimental Models for Specific Biological Investigations

The exploration and utilization of novel experimental models can provide unique opportunities to investigate specific biological aspects of this compound's activity that may be challenging to study using conventional models. Novel animal models, for instance, can be employed to validate target engagement and reveal signaling mechanisms underlying physiological responses. nih.gov

Beyond traditional animal models, researchers can consider a range of innovative approaches:

Genetically modified organisms: Utilizing organisms with specific gene knockouts or overexpression relevant to potential this compound targets or pathways can help to dissect its molecular mechanisms. nih.gov

Disease-specific models: Employing in vivo or in vitro models that closely mimic particular disease states potentially relevant to this compound's therapeutic applications can provide valuable insights into its efficacy and mechanisms in a disease context.

Organ-specific slices or perfusated organs: These preparations can maintain a higher level of physiological complexity than cell cultures while allowing for controlled experimental conditions to study organ-specific effects of this compound.

Complex co-culture systems: Developing co-culture models involving different cell types that interact in a manner relevant to this compound's activity can help to understand its effects within a more complex cellular environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.